molecular formula C14H13BrN2O3S B14773755 N'-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B14773755
M. Wt: 369.24 g/mol
InChI Key: KHGJYKYJGQNNAH-CXUHLZMHSA-N
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Description

N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromo-substituted hydroxybenzylidene group and a methylbenzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-5-hydroxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Bromo-5-hydroxybenzylidene)isonicotinohydrazide
  • N’-(2-Bromo-5-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
  • 5-(2-Bromo-5-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

N’-(2-Bromo-5-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its bromo and hydroxy substituents, along with the sulfonohydrazide moiety, make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(18)4-7-14(11)15/h2-9,17-18H,1H3/b16-9+

InChI Key

KHGJYKYJGQNNAH-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)O)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

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